molecular formula C12H22N2O2 B2551383 Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 2418594-47-3

Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B2551383
CAS No.: 2418594-47-3
M. Wt: 226.32
InChI Key: ROCVLKAYBDLJMG-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of bicyclic compounds and is commonly referred to as a tropane derivative.2.0]heptane-3-carboxylate.

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of related bicyclic compounds has been a topic of interest due to their potential in medicinal chemistry and material science. Moriguchi et al. (2014) discussed the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, revealing insights into the molecular structure through single crystal X-ray diffraction analysis. This study emphasizes the compound's bicyclo[2.2.2]octane structure, featuring lactone and piperidine groups, indicative of the structural versatility of such compounds for further chemical modifications and applications (Moriguchi et al., 2014).

Scalable Synthetic Routes

An efficient and scalable synthesis route for enantiomerically pure derivatives of similar bicyclic compounds was presented by Maton et al. (2010). The research highlights improvements over traditional methods, focusing on the synthesis of tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, showcasing the compound's potential for large-scale production and its relevance in synthetic chemistry (Maton et al., 2010).

Application in Piperidine Synthesis

Harmsen et al. (2011) explored the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a new scaffold for the preparation of substituted piperidines, highlighting the compound's utility in diversifying piperidine derivatives. This work demonstrates the compound's role in enabling the functionalization of piperidines, which are valuable in various pharmaceutical applications (Harmsen et al., 2011).

Properties

IUPAC Name

tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-9-4-5-12(9,7-13)8-14/h9H,4-8,13H2,1-3H3/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCVLKAYBDLJMG-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC2(C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@]2(C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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